2-[(1E)-2-nitroprop-1-en-1-yl]dibenzo[b,d]furan
CAS No.: 893763-95-6
Cat. No.: VC5204429
Molecular Formula: C15H11NO3
Molecular Weight: 253.257
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 893763-95-6 |
---|---|
Molecular Formula | C15H11NO3 |
Molecular Weight | 253.257 |
IUPAC Name | 2-[(E)-2-nitroprop-1-enyl]dibenzofuran |
Standard InChI | InChI=1S/C15H11NO3/c1-10(16(17)18)8-11-6-7-15-13(9-11)12-4-2-3-5-14(12)19-15/h2-9H,1H3/b10-8+ |
Standard InChI Key | HJZAYNORFNQLDP-CSKARUKUSA-N |
SMILES | CC(=CC1=CC2=C(C=C1)OC3=CC=CC=C32)[N+](=O)[O-] |
Introduction
Chemical Structure and Nomenclature
Core Framework: Dibenzofuran
Dibenzofuran (C₁₂H₈O) consists of two benzene rings fused to a central furan ring, forming a planar, aromatic system . The numbering convention assigns position 1 to the oxygen atom, with subsequent positions following the fused benzene rings. Substitutions at position 2, as in 2-[(1E)-2-nitroprop-1-en-1-yl]dibenzo[b,d]furan, introduce functional groups that modify electronic and steric properties .
Substituent Analysis: Nitropropene Group
The (1E)-2-nitroprop-1-en-1-yl group (–CH₂–C(NO₂)=CH₂) features a nitro group (–NO₂) attached to a propene chain. The E configuration denotes the trans arrangement of the nitro group relative to the furan ring. This substituent introduces significant electron-withdrawing effects, polarizing the π-system and enhancing electrophilic reactivity at adjacent positions .
Table 1: Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₁₇H₁₁NO₃ |
Molecular Weight | 277.28 g/mol (calculated) |
Key Functional Groups | Furan, Nitroalkene |
Synthesis and Reactivity
Synthetic Pathways
While direct synthesis data for 2-[(1E)-2-nitroprop-1-en-1-yl]dibenzo[b,d]furan are unavailable, analogous nitro-substituted dibenzofurans provide methodological insights.
Friedel-Crafts Acylation
Dibenzofuran undergoes electrophilic substitution at positions 2 and 4 due to their high electron density . A nitropropene moiety could be introduced via Friedel-Crafts acylation using 2-nitropropanoyl chloride, though steric hindrance may necessitate catalytic Lewis acids (e.g., AlCl₃) .
Cross-Coupling Reactions
Palladium-catalyzed coupling between dibenzofuran boronic acids and nitropropene halides offers a modular approach. For example, Suzuki-Miyaura coupling could link pre-functionalized dibenzofuran and nitropropene units .
Spectroscopic Characterization
Hypothetical NMR and IR data are inferred from similar nitroaromatics:
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¹H NMR: Aromatic protons (δ 7.2–8.2 ppm), nitropropene vinyl protons (δ 6.8–7.5 ppm), and methylene protons (δ 4.5–5.0 ppm) .
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¹³C NMR: Furan carbons (δ 140–150 ppm), nitro group (δ 80–90 ppm) .
Electronic and Physical Properties
Aromaticity and Electron Distribution
The nitro group withdraws electron density via resonance and inductive effects, reducing the aromaticity of the adjacent benzene ring. Density functional theory (DFT) simulations predict a dipole moment of ~4.2 D, oriented toward the nitropropene group.
Thermal Stability
Dibenzofuran derivatives exhibit thermal robustness (melting point: 80–85°C) . The nitropropene substituent may lower stability due to potential exothermic decomposition pathways, necessitating storage below 25°C .
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